2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
6-oxo-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-4-3-9(6-14-11)13(19)16-8-12(18)15-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,14,17)(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMHALYKUKENTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, the introduction of the formamido group, and the attachment of the thiophen-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential to modulate biological pathways and processes.
Medicine: Research has focused on its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Its unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide stands out due to its specific structural features and the presence of the thiophen-2-ylmethyl group. These unique characteristics contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
